

# Synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir: A Technical Guide

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## Compound of Interest

Compound Name:	4-N-Desacetyl-5-N-acetyl Oseltamivir
Cat. No.:	B585361

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This in-depth technical guide details the synthesis pathway for **4-N-desacetyl-5-N-acetyl oseltamivir**, a key intermediate and derivative in the synthesis of the antiviral drug oseltamivir (Tamiflu®). This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The synthesis of this specific regioisomer, where the C5-amine is acetylated and the C4-amine remains free, is of significant interest for structure-activity relationship studies and the development of novel neuraminidase inhibitors.

## Overview of the Synthetic Strategy

The primary route for the synthesis of **4-N-desacetyl-5-N-acetyl oseltamivir** hinges on the formation of a crucial diamine intermediate, followed by a regioselective N-acetylation. This approach avoids the use of hazardous azide reagents in the final steps, offering a safer and more efficient pathway. The synthesis commences from a readily available epoxide precursor derived from shikimic acid, a common starting material in oseltamivir synthesis.<sup>[1][2]</sup>

The key strategic elements of this synthesis are:

- Formation of a Diamine Intermediate: An azide-free approach is employed to introduce two amino groups onto the cyclohexene ring.<sup>[3][4]</sup> This typically involves the opening of an aziridine intermediate.

- Regioselective Acetylation: The selective acetylation of the C5-amino group of the diamine intermediate is achieved under controlled acidic conditions. This selectivity is driven by the difference in the pKa values of the two amino groups, where the C4-amino group is more readily protonated and thus protected from acetylation.[2]

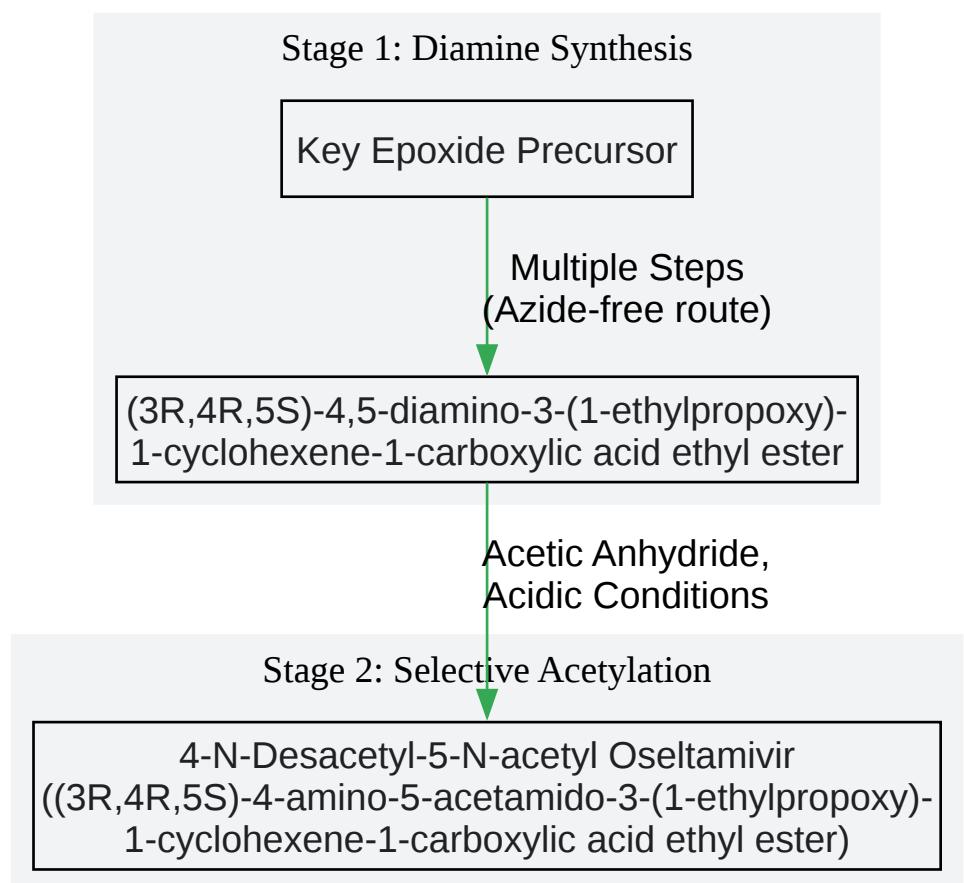
This guide will focus on a representative azide-free synthesis pathway that leads to the desired diamine precursor, followed by the critical selective acetylation step.

## Synthesis Pathway

The synthesis of **4-N-desacetyl-5-N-acetyl oseltamivir** can be conceptually broken down into two main stages:

- Synthesis of the Diamine Intermediate: Starting from the key epoxide derived from shikimic acid, a diamine is synthesized.
- Selective N-Acetylation: The resulting diamine undergoes selective acetylation to yield the final product.

The overall transformation is depicted in the following diagram:



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## References

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